N-(7,8-Dihydro-2-naphthalenyl)acetamide

Description

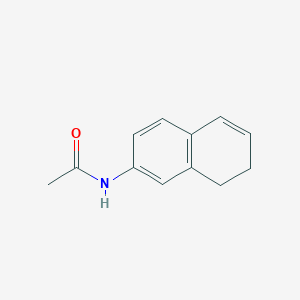

N-(7,8-Dihydro-2-naphthalenyl)acetamide is a bicyclic aromatic acetamide derivative characterized by a partially hydrogenated naphthalene core (7,8-dihydro-2-naphthalenyl) linked to an acetamide group. This structure confers unique physicochemical properties, including moderate lipophilicity and conformational rigidity, which are advantageous in medicinal chemistry and materials science.

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(7,8-dihydronaphthalen-2-yl)acetamide |

InChI |

InChI=1S/C12H13NO/c1-9(14)13-12-7-6-10-4-2-3-5-11(10)8-12/h2,4,6-8H,3,5H2,1H3,(H,13,14) |

InChI Key |

TUUYYSHDRPRESR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=CCC2)C=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

Triazole-Linked Acetamides (6a-m, 7a-m)

Compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) share a naphthalene moiety but incorporate a triazole ring and phenoxy groups. Key differences include:

- Substituent Effects: Nitro-substituted derivatives (e.g., 6b, 6c) exhibit distinct IR peaks (e.g., 1504 cm⁻¹ for –NO₂) and downfield shifts in NMR due to electron-withdrawing groups .

- Bioactivity : Triazole-linked analogs are often explored for antimicrobial or anticancer activity, whereas the dihydro-naphthalenyl acetamide’s applications remain less documented.

Oxadiazole Derivatives ()

The compound 2-(4-Chlorophenoxy)-N-[5-(5,6,7,8-tetrahydro-2-naphthalenyl)-1,3,4-oxadiazol-2-yl]acetamide shares the tetrahydro-naphthalene core but replaces the acetamide’s direct linkage with an oxadiazole heterocycle. This substitution likely enhances metabolic stability but reduces hydrogen-bonding capacity compared to the parent acetamide .

Benzothiazole Acetamides ()

Derivatives like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide feature benzothiazole and trifluoromethyl groups.

Physicochemical Properties

Key Research Findings

- Electronic Effects: Electron-withdrawing groups (e.g., –NO₂ in 6b) lower the acetamide’s C=O stretching frequency by ~10 cm⁻¹ compared to unsubstituted analogs, indicating reduced electron density .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.